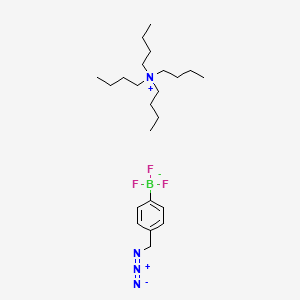

Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate

Descripción

BenchChem offers high-quality Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[4-(azidomethyl)phenyl]-trifluoroboranuide;tetrabutylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C7H6BF3N3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-8(10,11)7-3-1-6(2-4-7)5-13-14-12/h5-16H2,1-4H3;1-4H,5H2/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCGMEQUAGGHPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)CN=[N+]=[N-])(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42BF3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate chemical properties

An In-Depth Technical Guide to Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate

Executive Summary

In the landscape of modern synthetic chemistry and drug development, the demand for modular, stable, and orthogonally reactive building blocks is paramount. Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate represents a highly specialized, bifunctional reagent that bridges the gap between bioorthogonal bioconjugation (Click Chemistry) and transition-metal-catalyzed cross-coupling (Suzuki-Miyaura).

This whitepaper provides an authoritative analysis of its chemical properties, the thermodynamic causality behind its design, and field-proven protocols for its application in advanced organic synthesis and radiochemistry.

Structural Causality and Chemical Properties

To understand the utility of Tetrabutylammonium (TBA) 4-(azidomethyl)phenyl trifluoroborate, one must analyze the evolutionary trajectory of organoboron compounds.

Traditional boronic acids are notoriously prone to protodeboronation and spontaneous dehydration into trimeric boroxines, complicating stoichiometry and storage. While Vedejs introduced potassium organotrifluoroborates (R-BF₃K) to solve these stability issues, the dense crystal lattice of the potassium salts renders them highly insoluble in standard organic solvents (e.g., dichloromethane, chloroform, THF), restricting their use to aqueous or alcoholic media [1].

The integration of the tetrabutylammonium (TBA) counterion is a calculated thermodynamic intervention. The bulky, lipophilic tetraalkylammonium cation disrupts the tight ionic lattice, drastically lowering the lattice energy. This facilitates rapid solvation in low-dielectric organic solvents via lipophilic ion pairing [2].

Quantitative Property Comparison

The following table summarizes the physicochemical advantages of the TBA-salt over its boronic acid and potassium-salt predecessors.

| Property | 4-(azidomethyl)phenylboronic acid | Potassium 4-(azidomethyl)phenyl trifluoroborate | TBA 4-(azidomethyl)phenyl trifluoroborate |

| Stability (Air/Moisture) | Low (Forms boroxines) | High (Bench-stable) | High (Bench-stable) |

| Solubility (CH₂Cl₂, CHCl₃) | Moderate | Insoluble | Highly Soluble (>1 M) |

| Solubility (Water) | Low | High | Low (Partitions to organic) |

| Reactivity Handle 1 | Boronic Acid (Coupling) | Trifluoroborate (-BF₃⁻) | Trifluoroborate (-BF₃⁻) |

| Reactivity Handle 2 | Azide (-N₃) | Azide (-N₃) | Azide (-N₃) |

| Primary Application | Aqueous Coupling | Aqueous/Methanol Coupling | Homogeneous Organic Catalysis |

Orthogonal Reactivity Matrix

The core value of this compound lies in its orthogonal bifunctionality . The molecule contains two distinct reactive handles that operate under mutually exclusive catalytic regimes, allowing for sequential functionalization without cross-talk.

-

The Azide Handle (-N₃): Undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles. The -BF₃⁻ group is entirely inert to Cu(I) catalysis and cycloaddition conditions.

-

The Trifluoroborate Handle (-BF₃⁻): Undergoes Palladium-catalyzed Suzuki-Miyaura cross-coupling. The robust C-B bond is activated via slow hydrolysis in the presence of a mild base and water, transmetalating with Pd(II) species. The azide group remains unreactive toward Pd(0)/Pd(II) oxidative addition.

Figure 1: Orthogonal reactivity pathways of TBA 4-(azidomethyl)phenyl trifluoroborate.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. Causality is embedded in the workflow to ensure researchers understand why a step is performed, enabling real-time troubleshooting.

Protocol 1: Synthesis via Biphasic Cation Exchange

Objective: Convert the commercially available potassium salt to the organic-soluble TBA salt [1]. Causality: Potassium trifluoroborates are water-soluble. By introducing TBA Hydroxide (TBAH) in a biphasic CH₂Cl₂/H₂O system, the lipophilic [TBA]⁺ pairs with the [R-BF₃]⁻ anion. Thermodynamic equilibrium drives this new ion pair into the organic layer, leaving K⁺ and OH⁻ in the aqueous layer.

Step-by-Step Methodology:

-

Preparation: Suspend 10.0 mmol of Potassium 4-(azidomethyl)phenyl trifluoroborate (CAS: 898544-50-8) in 50 mL of dichloromethane (CH₂Cl₂) in a 250 mL separatory funnel. Note: The salt will remain suspended as a white solid.

-

Ion Exchange: Add 10.5 mmol of Tetrabutylammonium hydroxide (TBAH, 1.0 M in water) and 20 mL of deionized water.

-

Agitation: Shake the biphasic mixture vigorously for 5–10 minutes. Self-Validation: The suspension will clear as the solid dissolves and the resulting TBA salt migrates entirely into the lower CH₂Cl₂ layer.

-

Phase Separation: Collect the lower organic phase. Extract the remaining aqueous phase with an additional 20 mL of CH₂Cl₂.

-

Purification: Combine the organic layers, wash with 10 mL of brine (to remove trace water), and dry over anhydrous Na₂SO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The product, TBA 4-(azidomethyl)phenyl trifluoroborate, is typically isolated as a viscous oil or low-melting solid.

Figure 2: Biphasic cation exchange synthesis workflow driven by lipophilic ion pairing.

Protocol 2: Sequential CuAAC and Suzuki-Miyaura Coupling

Objective: Utilize the bifunctional nature of the reagent to link two distinct molecular entities.

Phase 1: CuAAC (Click Chemistry)

-

Dissolve 1.0 eq of TBA 4-(azidomethyl)phenyl trifluoroborate and 1.0 eq of a terminal alkyne in a 1:1 mixture of CH₂Cl₂ and t-BuOH.

-

Add 0.05 eq of CuSO₄·5H₂O and 0.1 eq of sodium ascorbate (dissolved in a minimal amount of water).

-

Stir at room temperature for 2-4 hours. The azide is converted to a triazole, while the -BF₃TBA group remains completely intact.

Phase 2: Suzuki-Miyaura Coupling

-

To the purified triazole-trifluoroborate intermediate, add 1.0 eq of an aryl bromide, 0.05 eq of Pd(dppf)Cl₂, and 3.0 eq of K₂CO₃.

-

Dissolve in a degassed mixture of THF/H₂O (9:1). Causality: Water is strictly required to slowly hydrolyze the -BF₃⁻ group into the active boronic acid species, which then undergoes transmetalation with the Pd(II)-aryl complex [3].

-

Heat at 80°C for 12 hours to yield the final conjugated biaryl product.

Applications in Drug Development & Radiochemistry

Beyond standard bioconjugation (such as the synthesis of Antibody-Drug Conjugates or PROTACs), the trifluoroborate moiety has revolutionized Positron Emission Tomography (PET) imaging.

The -BF₃⁻ group can undergo rapid, aqueous ¹⁸F-¹⁹F isotopic exchange. By exposing the TBA 4-(azidomethyl)phenyl trifluoroborate (or its clicked derivatives) to aqueous [¹⁸F]fluoride under mildly acidic conditions (pH 2-3), researchers can generate high-specific-activity radiotracers in under 15 minutes[4]. The TBA counterion ensures that the precursor remains soluble during complex synthetic steps prior to the final, rapid radiolabeling phase, making it an invaluable tool for late-stage functionalization in radiopharmaceutical development.

References

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2012). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 89, 432.[Link]

-

Kabalka, G. W., & Mereddy, A. R. (2010). Chemoselective Bromodeboronation of Organotrifluoroborates Using Tetrabutylammonium Tribromide: Application in (Z)-Dibromoalkene Syntheses. Organic Letters, 12(2), 256–259.[Link]

-

Rombach, D., et al. (2015). Copper-Mediated Functionalization of Aryl Trifluoroborates. ResearchGate.[Link]

-

Brown, S. J., et al. (2020). Physicochemical characterisation of novel tetrabutylammonium aryltrifluoroborate ionic liquids. Physical Chemistry Chemical Physics, 22(40), 23374-23384.[Link]

A Technical Guide to the Stability and Storage of 4-(azidomethyl)phenyl trifluoroborate

Abstract

4-(azidomethyl)phenyl trifluoroborate is a versatile bifunctional molecule increasingly utilized in bioconjugation, chemical biology, and drug development. Its utility stems from the orthogonal reactivity of its two key moieties: the azide group, which participates in bioorthogonal "click" chemistry, and the trifluoroborate group, a stable precursor to boronic acid for cross-coupling reactions. However, the energetic nature of the azide group and the hydrolytic sensitivity of the trifluoroborate moiety necessitate a thorough understanding of the compound's stability to ensure its safe handling, effective use, and long-term storage. This guide provides an in-depth analysis of the factors governing the stability of 4-(azidomethyl)phenyl trifluoroborate, offering field-proven protocols for its storage and handling to maintain its integrity and ensure laboratory safety.

Introduction: A Molecule of Dual Functionality

The power of 4-(azidomethyl)phenyl trifluoroborate lies in its chemical architecture. It bridges two of the most powerful transformations in modern organic chemistry:

-

The Azide Group (-N₃): This functional group is a cornerstone of "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are prized for their high efficiency, specificity, and biocompatibility, enabling the precise ligation of molecules in complex biological environments.[1]

-

The Organotrifluoroborate Group (-BF₃K): Potassium organotrifluoroborate salts are exceptionally stable, crystalline solids that serve as convenient precursors to boronic acids.[2] This makes them valuable reagents in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a foundational strategy in the synthesis of pharmaceuticals and complex organic materials.[3][4]

The dual nature of this reagent makes it an invaluable tool for constructing complex molecular architectures, such as antibody-drug conjugates (ADCs) or functionalized biomaterials. However, realizing its full potential requires meticulous attention to its stability and handling.

Foundational Stability Analysis

The overall stability of 4-(azidomethyl)phenyl trifluoroborate is a composite of the individual characteristics of its azide and trifluoroborate functionalities. A comprehensive risk assessment must consider the potential decomposition pathways of both groups.

The Energetic Nature of the Azidomethyl Group

Organic azides are high-energy molecules that can decompose exothermically, sometimes violently, when subjected to external energy sources like heat, shock, friction, or light.[5][6] The stability of an organic azide is heavily influenced by its molecular structure. Two common metrics are used for a preliminary assessment:

-

Carbon-to-Nitrogen (C/N) Ratio: This ratio helps predict the potential for explosive decomposition. For 4-(azidomethyl)phenyl trifluoroborate (C₇H₇BF₃N₃), the C/N ratio is 7 carbons to 3 nitrogens (7/3 ≈ 2.33). While compounds with a C/N ratio greater than 3 are generally considered safe to isolate, those with a ratio between 1 and 3, like our subject compound, can often be synthesized and isolated but require careful handling and storage.[7][8]

-

"Rule of Six": This guideline suggests that a compound is relatively safe if it contains at least six carbon atoms for every energetic functional group (an "explosophore" like an azide).[5] With seven carbons and one azide group, 4-(azidomethyl)phenyl trifluoroborate meets this criterion, suggesting it is not acutely explosive but still requires significant precautions.

Thermal Stability: The primary concern for azides is thermal decomposition. Upon heating, the azide can extrude dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. For benzyl azide, a structurally similar compound, the onset of decomposition occurs at approximately 175°C.[9][10] While this indicates reasonable thermal stability at ambient temperatures, it underscores the importance of avoiding high temperatures during handling and storage.

Photostability: Aryl azides can be sensitive to UV light, which can also induce the formation of nitrenes.[11] This pathway is often exploited in photoaffinity labeling but is undesirable for storage, as it leads to gradual degradation of the compound. Therefore, protection from light is a critical storage requirement.[5][12]

The Hydrolytic Stability of the Trifluoroborate Group

Potassium organotrifluoroborates are generally prized for their superior stability compared to the corresponding boronic acids, being less prone to dehydration and protodeboronation.[2] They are typically air-stable, crystalline solids with a long shelf-life.[3]

However, their stability in solution, particularly in aqueous or protic media, is not absolute. The trifluoroborate group exists in equilibrium with the corresponding boronic acid.[13] This hydrolysis can be influenced by several factors:

-

pH: The rate of hydrolysis can be affected by the pH of the solution.

-

Fluoride Scavengers: The equilibrium can be driven towards the boronic acid in the presence of species that sequester fluoride ions. This is a crucial aspect of their use in Suzuki-Miyaura coupling but also a consideration for long-term solution stability. Notably, silica surfaces, such as those found in glass vessels or during chromatography, can act as fluorophiles and promote hydrolysis.[14][15][16]

For most storage purposes, the solid trifluoroborate salt is exceptionally robust. However, for applications requiring the preparation of stock solutions, the potential for slow hydrolysis over time should be considered.

Hazard Assessment and Risk Mitigation

The primary hazards associated with 4-(azidomethyl)phenyl trifluoroborate are linked to the azide moiety.

Key Hazards:

-

Thermal Decomposition: Rapid heating can lead to vigorous decomposition and gas evolution, potentially causing a pressure buildup in sealed containers.

-

Mechanical Sensitivity: Although less sensitive than heavy metal azides, friction (e.g., from grinding or using ground glass joints) and shock should be avoided.[7][17]

-

Incompatibility:

-

Acids: Contact with strong acids can form the highly toxic and explosive hydrazoic acid (HN₃).[7][17]

-

Heavy Metals: Avoid contact with heavy metals (e.g., lead, copper, silver, mercury) and their salts, as this can form dangerously shock-sensitive heavy metal azides. This includes avoiding the use of metal spatulas.[5][12]

-

Reducing Agents: Strong reducing agents will reduce the azide group.

-

Halogenated Solvents: Reactions with certain halogenated solvents like dichloromethane or chloroform can form highly explosive di- and tri-azidomethane.[5][18]

-

The following workflow provides a logical framework for mitigating these risks during handling and storage.

Caption: Safe Handling & Storage Workflow for Azide-Containing Reagents.

Recommended Protocols for Storage and Handling

Adherence to strict protocols is essential for maintaining the compound's integrity and ensuring user safety.

Long-Term Storage Protocol (Solid)

-

Temperature: Store the solid compound in a refrigerator at 2-8°C . For enhanced long-term stability, storage in a freezer at -18°C or below is recommended.[5][12]

-

Atmosphere: While the trifluoroborate is air-stable, storing the vial under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent any long-term oxidative or moisture-related degradation.

-

Light Protection: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[12][18]

-

Container: Use a tightly sealed vial with a PTFE-lined cap. Avoid containers with metal lids or ground glass joints.[7][12]

-

Segregation: Store the compound in a designated area away from incompatible materials, particularly acids, heavy metal salts, and strong reducing agents.[7]

Handling Protocol for Experimental Use

-

Engineering Controls: All manipulations of the solid compound and its concentrated solutions should be performed in a certified chemical fume hood.[12] The use of a blast shield is highly recommended as a precautionary measure.[7][17]

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are generally sufficient for incidental contact).[12]

-

Weighing and Transfer:

-

Solution Preparation: Dissolve the compound in a compatible, non-halogenated organic solvent (e.g., DMF, DMSO, acetonitrile). If preparing aqueous solutions, use buffered solutions and consider that the trifluoroborate may slowly hydrolyze.

-

Waste Disposal: All waste containing residual azide (including contaminated vials, tips, and solutions) must be disposed of in a clearly labeled, dedicated hazardous waste container for azides. Do not mix azide waste with acidic or heavy metal waste streams. [12][18]

Stock Solution Stability

While solid 4-(azidomethyl)phenyl trifluoroborate is stable for extended periods under proper conditions, its stability in solution is more limited.

-

Recommendation: Prepare stock solutions fresh for optimal reactivity.

-

Short-Term Storage: If a stock solution must be stored, keep it at -20°C or below in a tightly sealed, light-protected vial for no more than 1-2 weeks. Before use, visually inspect for any signs of precipitation or color change.

-

Hypothetical Stability Data: The following table presents hypothetical data from a stability study of a 10 mM solution in DMSO stored under different conditions, as analyzed by LC-MS.

| Storage Condition | Time (Days) | Purity (%) | Observations |

| -20°C, Dark | 0 | 99.5 | Clear, colorless solution |

| 7 | 99.2 | No change | |

| 14 | 98.8 | No change | |

| 4°C, Dark | 7 | 97.1 | Slight yellowing |

| 25°C, Ambient Light | 7 | 85.3 | Significant yellowing, small amount of precipitate |

Summary and Key Takeaways

The stability of 4-(azidomethyl)phenyl trifluoroborate is governed by the distinct properties of its two functional groups. The azide dictates stringent safety and handling precautions, while the trifluoroborate offers excellent benchtop stability in its solid form.

| Parameter | Recommendation & Rationale |

| Storage Temperature | 2-8°C (short-term), ≤ -18°C (long-term). [5][12] Minimizes thermal decomposition risk of the azide. |

| Light Exposure | Store in the dark (amber vial). [18] Prevents photolytic decomposition of the azide to a reactive nitrene. |

| Atmosphere | Store under inert gas (Ar, N₂). Protects against moisture, which can slowly hydrolyze the trifluoroborate. |

| Handling Tools | Use non-metal spatulas (plastic, ceramic). [17] Prevents the formation of shock-sensitive heavy metal azides. |

| Incompatibilities | Avoid acids, heavy metals, halogenated solvents, and strong reducing agents. [5][7] Prevents formation of toxic/explosive byproducts and unwanted reactions. |

| Solution Stability | Prepare solutions fresh. If necessary, store at ≤ -20°C in the dark for short periods (1-2 weeks). Hydrolysis and photodecomposition are concerns in solution. |

By understanding the chemical behavior of this powerful bifunctional reagent and adhering to the protocols outlined in this guide, researchers can safely and effectively harness its capabilities for innovation in drug discovery and materials science.

References

-

Azides. (n.d.). UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

Sodium Azide and Organic Azides. (n.d.). UC Santa Barbara Environmental Health & Safety. Retrieved from [Link]

-

Safe Handling of Azides. (2013, February 1). University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]

-

Information on Azide Compounds. (n.d.). Stanford University Environmental Health & Safety. Retrieved from [Link]

-

Vedejs, E., & Chapman, R. W. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7371–7375. Available at: [Link]

-

Vedejs, E., & Chapman, R. W. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. ACS Publications. Retrieved from [Link]

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). University College Dublin. Retrieved from [Link]

-

Vedejs, E., & Chapman, R. W. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. ResearchGate. Retrieved from [Link]

-

Molander, G. A., & Jean-Gérard, L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Pennsylvania, Department of Chemistry. Retrieved from [Link]

-

Molander, G. A., & Jean-Gérard, L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(23), 9723–9733. Available at: [Link]

-

Zhang, Y., et al. (2026). Thermal Hazard Assessment of 4,4′-Biphenyl Bis(benzyl azide): Combining Experimental and Theoretical Approaches. ACS Chemical Health & Safety. Retrieved from [Link]

-

Bräse, S., & Banert, K. (Eds.). (2009). Benzyl Azide. ResearchGate. Retrieved from [Link]

-

Kabytaev, K. Z., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(12), 2633–2646. Available at: [Link]

-

Kabytaev, K. Z., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. ACS Publications. Retrieved from [Link]

-

Nahar, P., & Khatoon, N. (2016). Exploring the Flexible Chemistry of 4-fluoro-3-nitrophenyl Azide for Biomolecule Immobilization and Bioconjugation. Analytical and Bioanalytical Chemistry, 408(24), 6615–6633. Available at: [Link]

-

Batey, R. A., & Quach, T. D. (2002). TETRABUTYLAMMONIUM (4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses, 79, 18. Retrieved from [Link]

-

Wu, H., et al. (2019). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. ResearchGate. Retrieved from [Link]

-

Dziadek, M., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 25(23), 5769. Retrieved from [Link]

-

Oliveira, B. L., et al. (2017). Examples of bioorthogonal reactions useful for bioconjugation and... ResearchGate. Retrieved from [Link]

-

Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. Retrieved from [Link]

-

Kelly, J. R., et al. (2020). Site-Specific Fluorogenic Protein Labelling Agent for Bioconjugation. Chemistry, 26(18), 4021–4025. Available at: [Link]

Sources

- 1. Site-Specific Fluorogenic Protein Labelling Agent for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the flexible chemistry of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ehs.ucsb.edu [ehs.ucsb.edu]

- 13. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. research.wayne.edu [research.wayne.edu]

- 18. ucd.ie [ucd.ie]

Multinuclear NMR Characterization of Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate: A Methodological Guide

Executive Summary

Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate is a highly versatile bifunctional reagent. The azide moiety serves as a premier dipole for Cu-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry, while the trifluoroborate group is a robust, atom-economical partner for Suzuki-Miyaura cross-coupling and a precursor for 18 F-radiolabeling in Positron Emission Tomography (PET).

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral assignments. Here, we will dissect the causality behind the experimental parameters required to characterize this complex salt, providing a self-validating multinuclear NMR workflow ( 1 H, 13 C, 19 F, 11 B) that ensures structural integrity, stoichiometric purity, and the absence of solvolytic degradation.

Molecular Anatomy & The Rationale for the TBA Salt

The molecule consists of two distinct domains:

-

The Cation: Tetrabutylammonium ( [N(C4H9)4]+ ).

-

The Anion: 4-(azidomethyl)phenyl trifluoroborate ( [4−(N3CH2)C6H4BF3]− ).

Why the Tetrabutylammonium (TBA) Salt? Potassium aryltrifluoroborates are notoriously insoluble in low-polarity organic solvents, often requiring protic or highly polar media (like DMSO or aqueous mixtures) which can initiate unwanted solvolysis. Exchanging the potassium cation for a bulky, lipophilic TBA cation dramatically increases solubility in organic solvents like acetonitrile, dichloromethane, and tetrahydrofuran. This solubility is critical for homogeneous catalysis and prevents the severe NMR line-broadening caused by ion-pair aggregation1[1].

Causality in Experimental Design

To accurately characterize this compound, the NMR experimental design must account for the unique quantum mechanical properties of boron and fluorine, as well as the chemical lability of the −BF3 group.

Solvent Selection & Solvolysis Prevention

Aryltrifluoroborates are susceptible to solvolysis (hydrolysis) in the presence of adventitious water, releasing free fluoride and forming boronic acids ( ArB(OH)2 ) via a difluoroborane intermediate2[2]. Therefore, samples must be prepared in strictly anhydrous deuterated solvents. Acetonitrile- d3 ( CD3CN ) is the optimal choice; it provides excellent solvation for the TBA salt while lacking the acidic protons that accelerate −BF3 degradation 3[3].

Spin-Spin Coupling Physics ( 11 B and 19 F)

The defining signature of an intact trifluoroborate group is the heteronuclear spin-spin coupling between Boron and Fluorine.

-

11 B ( I=3/2 , ~80% abundance): Couples to three equivalent 19 F nuclei ( I=1/2 ). Following the 2nI+1 rule ( 2(3)(1/2)+1=4 ), the 11 B signal appears as a 1:3:3:1 quartet .

-

19 F ( I=1/2 , 100% abundance): Couples to one 11 B nucleus. Following the same rule ( 2(1)(3/2)+1=4 ), the 19 F signal appears as a 1:1:1:1 quartet . The 1JBF coupling constant is typically ~30-40 Hz.

Quadrupolar Relaxation Effects on 13 C

A common pitfall in characterizing arylboron compounds is the "missing" ipso-carbon (the aromatic carbon directly attached to boron). Because 11 B is a quadrupolar nucleus ( I>1/2 ), it undergoes rapid relaxation. This rapid relaxation partially decouples the attached 13 C nucleus, broadening its signal so severely that it often disappears into the baseline noise. Extended acquisition times and high sample concentrations are required to resolve this node.

Fig 1: Spin-spin coupling network and quadrupolar effects originating from the 11B nucleus.

Step-by-Step Self-Validating Protocol

This protocol is designed as a closed-loop validation system. Each step verifies the integrity of the previous one, ensuring that the final structural assignment is irrefutable.

Fig 2: Step-by-step self-validating workflow for multinuclear NMR acquisition.

Step 1: Anhydrous Sample Preparation

-

Weigh 15–20 mg of the TBA 4-(azidomethyl)phenyl trifluoroborate into a dry vial.

-

Dissolve in 0.6 mL of anhydrous CD3CN (stored over molecular sieves).

-

Transfer to a clean, oven-dried 5 mm NMR tube. Do not use tubes washed with acidic solutions unless thoroughly neutralized, as residual acid triggers −BF3 hydrolysis4[4].

Step 2: 1 H NMR (Stoichiometry Check)

-

Acquire a standard 1 H spectrum (16-32 scans, D1=1 s).

-

Validation Check: Integrate the terminal methyl triplet of the TBA cation (~0.95 ppm, 12H) against the aromatic protons of the anion (~7.15–7.45 ppm, 4H).

-

Causality: A ratio exactly matching 12:4 confirms a pure 1:1 ion pair. An excess of TBA indicates contamination with the starting material (e.g., TBA-OH or TBA-F used during synthesis).

Step 3: 19 F and 11 B NMR (Trifluoroborate Integrity)

-

Acquire 19 F NMR with 1 H decoupling (64 scans).

-

Acquire 11 B NMR (128 scans). Use quartz NMR tubes if background boron from standard borosilicate glass obscures the signal.

-

Validation Check: Look for the signature 1:1:1:1 quartet in 19 F (~ -142 ppm) and the 1:3:3:1 quartet in 11 B (~ 4.0 ppm).

-

Causality: If a sharp singlet appears at ~ -120 ppm in the 19 F spectrum, free fluoride is present, indicating solvolytic degradation.

Step 4: 13 C NMR (Carbon Backbone)

-

Acquire 13 C NMR with 1 H decoupling. Due to the quadrupolar broadening of the ipso-carbon, acquire at least 1024–2048 scans with a relaxation delay ( D1 ) of 2–3 seconds to ensure quaternary carbons relax fully.

Quantitative Data Presentation

The following tables summarize the expected multinuclear NMR shifts, multiplicities, and coupling constants based on the structural physics of TBA aryltrifluoroborates5[5].

Table 1: 1 H NMR Assignments ( CD3CN , 400 MHz)

| Proton Environment | Expected Shift (ppm) | Multiplicity | Integration | Assignment |

| H-a | ~ 7.45 | d ( J≈7.8 Hz) | 2H | Ar-H (ortho to −BF3 ) |

| H-b | ~ 7.15 | d ( J≈7.8 Hz) | 2H | Ar-H (meta to −BF3 ) |

| H-c | ~ 4.35 | s | 2H | −CH2−N3 |

| H-d | ~ 3.10 | m | 8H | TBA N−CH2 |

| H-e | ~ 1.60 | m | 8H | TBA −CH2− |

| H-f | ~ 1.35 | sextet | 8H | TBA −CH2− |

| H-g | ~ 0.95 | t | 12H | TBA −CH3 |

Table 2: Heteronuclear NMR Assignments ( 11 B, 19 F, 13 C)

| Nucleus | Expected Shift (ppm) | Multiplicity | Coupling ( 1JBF ) | Assignment |

| 11 B | ~ 4.0 | q (1:3:3:1) | ~ 35 Hz | Ar−BF3 |

| 19 F | ~ -142.0 | q (1:1:1:1) | ~ 35 Hz | Ar−BF3 |

| 13 C | ~ 145.0 | broad m | - | Ar-C (ipso to B) |

| 13 C | ~ 134.0 | s | - | Ar-C (ortho to B) |

| 13 C | ~ 132.0 | s | - | Ar-C (ipso to CH2N3 ) |

| 13 C | ~ 127.0 | s | - | Ar-C (meta to B) |

| 13 C | ~ 58.5 | s | - | TBA N−CH2 |

| 13 C | ~ 54.5 | s | - | −CH2−N3 |

| 13 C | ~ 24.0 | s | - | TBA −CH2− |

| 13 C | ~ 19.5 | s | - | TBA −CH2− |

| 13 C | ~ 13.5 | s | - | TBA −CH3 |

References

-

Physicochemical characterisation of novel tetrabutylammonium aryltrifluoroborate ionic liquids RSC Publishing URL:[Link]

-

Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging Academia.edu URL:[Link]

-

Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling Account / University of Edinburgh URL:[Link]

-

An Efficient Method for the Hydrolysis of Potassium Organotrifluoroborates Promoted by Montmorillonite K10 SciELO URL:[Link]

-

Synthesis of Dialkyl Ethers from Organotrifluoroborates and Acetals ACS Publications URL:[Link]

Sources

- 1. Physicochemical characterisation of novel tetrabutylammonium aryltrifluoroborate ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pure.ed.ac.uk [pure.ed.ac.uk]

- 3. (PDF) Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging [academia.edu]

- 4. scielo.br [scielo.br]

- 5. pubs.acs.org [pubs.acs.org]

The Next Generation of Boron Reagents: Discovery, Mechanistic Insights, and Applications of Novel Organotrifluoroborates

Executive Summary

For decades, the Suzuki-Miyaura cross-coupling reaction has been the cornerstone of carbon-carbon bond formation in pharmaceutical and materials research. However, traditional boronic acids frequently suffer from unpredictable oligomerization (forming boroxines), poor solubility, and rapid protodeboronation under basic conditions. As a Senior Application Scientist, I have witnessed firsthand the paradigm shift driven by the development of potassium organotrifluoroborates ( R-BF3K ).

Initially popularized by Vedejs and extensively developed by Molander, these highly crystalline, bench-stable salts have evolved from niche alternatives into essential tools for modern synthetic chemistry[1]. This whitepaper explores the mechanistic causality behind their superior performance, their emerging role as radical precursors in photoredox catalysis, and their critical utility in the late-stage functionalization (LSF) of complex drug molecules.

Mechanistic Causality in Cross-Coupling: The "Controlled Release" Paradigm

The fundamental advantage of potassium organotrifluoroborates lies in their tetracoordinate, monomeric nature. Unlike boronic acids, which exist in complex equilibria with their anhydrides, trifluoroborates are structurally unambiguous[1].

A common misconception is that trifluoroborates undergo transmetalation directly with palladium complexes. In reality, the causality behind their high efficiency is a controlled-release mechanism . In the presence of water and a mild base, the R-BF3K salt undergoes slow, reversible hydrolysis to generate the active boronic acid in situ[2]. This kinetic bottleneck maintains a low, steady-state concentration of the reactive species. By preventing the accumulation of the boronic acid, competitive side reactions—such as protodeboronation and oxidative homocoupling—are virtually eliminated[1].

Figure 1: Controlled-release mechanism of RBF3K in Suzuki-Miyaura cross-coupling.

The Photoredox Frontier: Trifluoroborates as Radical Precursors

While traditional cross-coupling relies on two-electron polar pathways, modern synthetic chemistry is increasingly turning to one-electron radical processes. Potassium alkyltrifluoroborates possess uniquely low oxidation potentials, making them ideal candidates for single-electron transfer (SET) oxidation by excited-state photocatalysts[3].

Upon oxidation by a highly oxidizing photocatalyst (e.g., Iridium or organic dyes), the resulting trifluoroborate radical rapidly fragments, expelling BF3 gas to yield a highly reactive carbon-centered radical[4]. This methodology bypasses the notoriously difficult transmetalation step of sp3 -hybridized boron reagents, enabling the facile construction of complex aliphatic frameworks via metallaphotoredox dual catalysis.

Figure 2: Photoredox-catalyzed generation of carbon-centered radicals from RBF3K.

Late-Stage Functionalization (LSF) in Drug Discovery

In pharmaceutical development, late-stage functionalization (LSF) is a powerful strategy to diversify complex active pharmaceutical ingredients (APIs) without resorting to de novo synthesis[5]. The introduction of small groups (e.g., the "magic methyl" effect) can drastically improve a drug's pharmacokinetic profile.

Organotrifluoroborates are exceptionally suited for LSF. Because the C-B bond in a trifluoroborate is sterically protected and electronically deactivated toward standard electrophiles, it can survive harsh upstream synthetic sequences intact[1]. Once the complex core is assembled, the trifluoroborate moiety can be selectively activated using mild electrochemical or photoredox conditions to forge new bonds with exquisite precision[5].

Figure 3: Late-stage functionalization workflow utilizing trifluoroborates.

Quantitative Data & Benchmarks

To understand the operational advantages of trifluoroborates, it is necessary to benchmark them against traditional boron species. The table below summarizes the physicochemical and reactive properties that dictate reagent selection in our laboratories.

| Reagent Class | Monomeric Purity | Bench Stability (Air/H₂O) | Resistance to Protodeboronation | Radical Generation (SET) Efficiency | Atom Economy |

| Boronic Acids ( RB(OH)2 ) | Low (Forms Boroxines) | Moderate | Poor | Very Low | High |

| Pinacol Boronates ( Bpin ) | High | High | Moderate | Low (High Oxidation Potential) | Low |

| Potassium Trifluoroborates ( BF3K ) | High (Strictly Monomeric) | Excellent (Indefinite) | Excellent | High (Low Oxidation Potential) | Moderate |

Self-Validating Experimental Protocols

The following methodologies have been optimized for reproducibility and scale. As an application scientist, I emphasize that understanding the why behind each step is critical for troubleshooting and process validation.

Protocol A: Synthesis of Potassium Organotrifluoroborates[6]

This protocol converts unstable boronic acids into robust trifluoroborate salts.

-

Dissolution: Dissolve the starting boronic acid (1.0 eq) in a minimal volume of methanol.

-

Causality: Methanol ensures the organic boronic acid is fully solubilized at the molecular level, preventing unreacted starting material from being trapped within the rapidly precipitating product matrix.

-

-

Fluorination: Slowly add a saturated aqueous solution of KHF2 (3.0 eq) over 10 minutes.

-

Causality: The bifluoride anion ( HF2− ) provides both the necessary fluoride equivalents and the potassium counterion. Slow addition prevents rapid exothermic spiking, which can lead to localized decomposition.

-

-

Equilibration: Stir vigorously for 2 hours at 25 °C.

-

Causality: This is an equilibrium process. The high lattice energy of the resulting R-BF3K salt causes it to precipitate, driving the reaction to completion via Le Chatelier's principle.

-

Self-Validation: The reaction is deemed complete when precipitation ceases and the supernatant becomes a clear, distinct layer.

-

-

Purification: Concentrate the mixture in vacuo, then triturate the resulting white solid with hot acetone. Filter the suspension, and add diethyl ether to the filtrate to precipitate the pure product.

-

Causality: Hot acetone selectively dissolves the organic R-BF3K salt, leaving behind insoluble inorganic byproducts (e.g., KF , unreacted KHF2 ). The subsequent addition of ether rapidly decreases the dielectric constant of the medium, forcing the pure trifluoroborate to crash out as a crystalline powder.

-

Protocol B: Photoredox-Catalyzed C(sp3)-C(sp2) Cross-Coupling[3]

This protocol utilizes alkyltrifluoroborates as radical precursors for coupling with aryl halides.

-

Assembly: In an oven-dried Schlenk tube, combine the Alkyl- BF3K (1.5 eq), Aryl Bromide (1.0 eq), Ir[dF(CF3)ppy]2(dtbbpy)PF6 photocatalyst (2 mol%), NiCl2⋅dme (5 mol%), and dtbbpy ligand (5 mol%).

-

Causality: Pre-mixing the solid Ni-precatalyst and ligand prior to solvation allows for the highly efficient in situ formation of the active Ni(II) catalytic complex.

-

-

Solvation: Add a degassed solvent mixture of DMF/ H2O (9:1, 0.1 M).

-

Causality: While DMF solubilizes the organic coupling partner and catalysts, the 10% water acts as a critical phase-transfer agent. It slightly solubilizes the ionic R-BF3K salt, bringing it into the homogeneous phase to facilitate single-electron transfer (SET).

-

-

Deoxygenation: Perform three consecutive freeze-pump-thaw cycles.

-

Causality: Dissolved oxygen is a potent triplet quencher and radical scavenger. Complete deoxygenation prevents the deactivation of the Ir-photocatalyst's excited state and halts the formation of destructive peroxy radicals.

-

Self-Validation: The absence of gas evolution (bubbling) during the final thaw cycle confirms a strictly anaerobic environment.

-

-

Irradiation: Irradiate the reaction mixture with a 450 nm blue LED array for 24 hours at room temperature, utilizing a cooling fan to maintain ambient temperature.

-

Causality: The 450 nm wavelength precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Iridium complex. This ensures efficient excitation without inducing background UV-mediated degradation of the organic substrates.

-

References[3] Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums, Synlett, Link[2] Organotrifluoroborate, Wikipedia, Link[4] Visible-Light-Mediated Reactions of Electrophilic Radicals with Vinyl and Allyl Trifluoroborates, ACS Catalysis, Link[6] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis, Chemical Reviews, Link[1] Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction, Accounts of Chemical Research, Link[5] Electrochemical Late-Stage Functionalization, Chemical Reviews, Link

Sources

Foreword: The Energetic Dichotomy of the Azide Functional Group

An In-depth Technical Guide to the Safe Handling of Organic Azide Compounds

Organic azides represent a class of compounds of immense utility in modern chemical synthesis, materials science, and pharmaceutical development. Their role as versatile building blocks, particularly in the Nobel Prize-winning field of "Click Chemistry," has made them indispensable tools for researchers and drug development professionals.[1] However, this utility is intrinsically linked to their high energy content. The azide functional group (-N₃) is an "explosophore"—a moiety that renders a molecule sensitive to explosive decomposition with the release of nitrogen gas.[2] This guide serves as a technical resource for experienced scientists, providing not just protocols, but the fundamental principles required to handle these energetic molecules with the respect and caution they demand. We will explore the causality behind safety measures, grounded in an understanding of azide stability, decomposition pathways, and reactivity.

The Fundamental Hazards: Understanding the "Why"

A protocol followed without understanding is a risk in itself. For azides, safe handling is rooted in a deep appreciation of their three primary hazards: explosive decomposition, acute toxicity, and the formation of dangerously reactive byproducts.

Explosive Decomposition

Organic azides are metastable compounds that can decompose with extreme violence when subjected to external energy sources such as heat, light, friction, and pressure.[2][3] The decomposition is a rapid, exothermic process that liberates a large volume of dinitrogen (N₂) gas, leading to a sudden and dangerous pressure increase. Many low-molecular-weight organic azides are notoriously sensitive and can detonate with minimal provocation.[4][5]

Acute Toxicity

The azide anion is acutely toxic, with a mechanism of action and potency similar to that of cyanide.[6][7] It functions as a potent inhibitor of cytochrome c oxidase, the terminal enzyme in the mitochondrial electron transport chain, effectively halting cellular respiration.[8] Exposure can be fatal and can occur through inhalation, ingestion, or absorption through the skin.[1][2][8] Symptoms of mild exposure include dizziness, headache, and nausea, while larger exposures can lead to convulsions, respiratory failure, and death.[1][8]

Formation of Hazardous Byproducts

Often, the greatest dangers arise from the unintended, secondary reactions of azides.

-

Hydrazoic Acid (HN₃): The protonation of an azide salt with an acid—even weak acids or water—forms hydrazoic acid.[2][9] This compound is not only highly toxic and volatile (boiling point 36°C) but is also dangerously explosive in its pure form or as a concentrated solution.[5][8] This reactivity dictates that azide waste streams must never be mixed with acidic wastes.[2][10]

-

Heavy Metal Azides: Azides react with many heavy metals—including lead, copper, silver, mercury, and zinc—to form heavy metal azide salts.[2][3][8] These salts are profoundly shock-sensitive and are used commercially as primary explosives in detonators. This is a critical consideration in the laboratory: never use metal spatulas, magnetic stir bars with exposed metal, or dispose of azide solutions in drains with metal plumbing (e.g., lead or copper pipes). [3][8][11]

-

Halogenated Solvent Adducts: The use of halogenated solvents like dichloromethane (DCM) and chloroform with azides is strictly forbidden. These solvents can react to form di- and tri-azidomethane, respectively, which are exceptionally unstable and prone to violent, spontaneous detonation.[2][4][6][11]

A Priori Risk Assessment: Predicting the Stability of Organic Azides

Before a single experiment is performed, the stability of the target organic azide must be rigorously evaluated. This predictive assessment is the cornerstone of a self-validating safety system. Two primary rules of thumb, supported by empirical data, provide a strong foundation for this analysis.

The Carbon-to-Nitrogen Ratio (C/N)

The most critical predictor of an organic azide's stability is the ratio of stabilizing atoms (carbon and oxygen) to the energetic nitrogen atoms of the azide group.[1][12] The formula (N_C + N_O) / N_N provides a quantitative measure of the molecule's energetic dilution.

| (N_C + N_O) / N_N Ratio | Stability Assessment & Handling Guidelines |

| ≥ 3 | Generally considered the minimum ratio for a compound that can be isolated and stored in pure form (in small quantities, e.g., <20g for n-nonyl azide).[1] |

| > 1 and < 3 | Can be synthesized and isolated but should not be stored as a pure solid. Must be kept in a dilute solution (≤1 M), in small quantities (<5 g), stored at low temperature (-18°C), and protected from light.[1][2][10][12] |

| ≤ 1 | Should never be isolated. May only be generated in situ as a transient intermediate, must be the limiting reagent, and the reaction scale must be limited to a maximum of 1 gram.[1][12] |

The "Rule of Six"

A complementary heuristic is the "Rule of Six," which states that there should be at least six carbon atoms (or other atoms of similar size) for every energetic functional group (e.g., azide, nitro, diazo).[1][2][7] This provides sufficient molecular "ballast" to render the compound relatively safe to handle with standard precautions.[2][7] Compounds failing this rule are potentially explosive and require extreme caution.[2]

Additional Structural Considerations

-

Substitution: Aliphatic azides are generally more stable than olefinic, aromatic, or carbonyl azides.[1][7]

-

Cumulative Effects: The presence of other energetic groups ("explosophores") within the same molecule has a cumulative destabilizing effect.[2]

Workflow for Stability Assessment of a Novel Organic Azide

Caption: A decision workflow for assessing the stability and determining the appropriate handling strategy for a novel organic azide compound.

Laboratory Protocols for Safe Handling and Use

Adherence to strict protocols is non-negotiable. The following procedures create a multi-layered defense against the inherent hazards of azides.

Required Personal Protective Equipment (PPE) and Engineering Controls

| Control | Specification | Rationale |

| Lab Coat | Flame-resistant material.[6] | Provides a barrier against splashes and is not easily ignited in case of a flash fire. |

| Eye Protection | ANSI Z87.1-compliant safety goggles.[6] A full-face shield is required if a blast shield is not feasible.[8][12] | Protects against splashes and projectiles in the event of a violent decomposition. |

| Hand Protection | Double-gloving with nitrile gloves is standard.[3] For high-risk procedures or potential for large splashes, Silver Shield™ gloves under nitrile are recommended.[6][11] | Protects against skin absorption, a primary route of azide toxicity. |

| Fume Hood | All manipulations must be performed in a certified chemical fume hood.[6] | Contains toxic vapors (especially hydrazoic acid) and provides a physical barrier. |

| Blast Shield | A portable, weighted polycarbonate blast shield must be placed between the user and the apparatus.[6][8] | Provides critical protection from shrapnel and pressure waves in an explosion. |

Core Handling Practices

-

Minimize Scale: Always work on the smallest scale feasible for the experimental goal.[1]

-

Never Work Alone: A second person must always be aware of the ongoing work.[9]

-

Avoid Energy Input:

-

Isolate and Label: Keep the fume hood clear of unnecessary chemicals and equipment. Clearly label all containers and post a warning sign on the fume hood indicating an azide experiment is in progress.[1][12]

-

Prohibit Distillation/Sublimation: Never purify organic azides by distillation or sublimation.[4][8] Purification should be limited to extraction and precipitation techniques.[4] Concentrating azide solutions via rotary evaporation is extremely dangerous and has been the cause of documented explosions.[8]

Essential Experimental Protocols: Quenching and Waste Disposal

Properly neutralizing and disposing of azide-containing waste is as critical as the synthesis itself.

Protocol: Quenching of Aqueous Sodium Azide Waste

This procedure is for deactivating excess inorganic azide (e.g., from a synthesis workup) and must be performed in a chemical fume hood.[3][11] The key principle is the formation of nitrous acid in situ to decompose the azide, with careful pH control to prevent the formation of hydrazoic acid.

Step-by-Step Methodology:

-

Dilution: In a three-necked flask equipped with a stirrer, dilute the azide-containing aqueous waste with water to ensure the sodium azide concentration does not exceed 5%.[3][15][16]

-

Add Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite (NaNO₂). Use a 40% excess, which corresponds to approximately 1.5 grams of sodium nitrite for every 1 gram of sodium azide to be quenched.[3][17]

-

Acidify Slowly: This is the most critical step. Slowly add a 20% solution of sulfuric acid (H₂SO₄) dropwise using an addition funnel.[15][17] Vigorous gas evolution (N₂ and NO) will occur. The acid must be added to the azide/nitrite mixture, never the other way around. Adding the azide solution to acid will generate large quantities of highly explosive hydrazoic acid.[9]

-

Test for Completion: Continue adding acid until gas evolution ceases and the solution is acidic to litmus paper. To confirm the complete destruction of the azide, test a drop of the solution with starch-iodide paper. A blue color indicates the presence of excess nitrous acid, signifying the reaction is complete.[15][17][18]

-

Neutralize and Dispose: Neutralize the final solution with sodium hydroxide to a pH between 6 and 9 before disposing of it as aqueous waste according to institutional guidelines.[11]

Protocol: Quenching of Organic Azides via Staudinger Reduction

For organic azides in an organic solvent, the Staudinger reduction is a safe and effective method of conversion to a stable amine.

Step-by-Step Methodology:

-

Cool Reaction: Cool the reaction mixture containing the unreacted organic azide to 0°C in an ice bath.[17]

-

Add Phosphine: Slowly add a solution of triphenylphosphine (1.1-1.5 equivalents) in a suitable solvent (e.g., THF) to the stirred reaction mixture.[17]

-

Warm and Observe: Allow the reaction to warm to room temperature. The reduction is accompanied by the evolution of nitrogen gas. Stir until gas evolution ceases. The resulting mixture contains the stable iminophosphorane or its hydrolyzed amine product, which can be worked up using standard procedures.

Workflow for Post-Reaction Quenching and Disposal

Caption: Decision workflow for selecting the appropriate quenching protocol based on the type of azide-containing waste stream.

Emergency Procedures

Preparedness is the final layer of safety.

Spills

-

All spills of azide compounds should be treated as major spills. [6]

-

Evacuate: Immediately alert others in the area and evacuate the laboratory.[6]

-

Report: Notify your supervisor and call emergency services (e.g., 911), providing them with the specific details of the spilled material.[6]

-

Small, Contained Spills (if deemed safe by trained personnel): Wearing full PPE, cover the spill with an absorbent material.[14][16] Clean the area thoroughly with a basic solution (pH > 9) to prevent hydrazoic acid formation.[14] Collect all contaminated materials in a designated, sealed, and labeled hazardous waste container.[16]

Personal Exposure

Immediate and decisive action is required.

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][6][11]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][11]

-

Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[3][6][11]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical team.[3][6][11]

Conclusion: A Culture of Vigilance

Organic azides are powerful synthetic tools, but their energetic nature demands a culture of vigilance, preparedness, and profound respect for their reactivity. By understanding the fundamental principles of their stability and hazards, rigorously assessing risk before every experiment, and adhering to validated handling and disposal protocols, researchers can continue to leverage the synthetic power of azides while ensuring the safety of themselves and their colleagues. Safety is not a checklist; it is a continuous, knowledge-based practice.

References

-

UC Santa Barbara, "Standard Operating Procedure: Sodium Azide and Organic Azides," ehs.ucsb.edu. [Link]

-

University of New Mexico, "Standard Operating Procedure Safe Handling of Azido Compounds," chemistry.unm.edu, February 16, 2021. [Link]

-

Columbia University, "Azide Compounds - Environmental Health and Safety," ehs.columbia.edu. [Link]

-

Stanford University, "Information on Azide Compounds," ehs.stanford.edu. [Link]

-

University of Illinois, "Sodium Azide NaN3 | Division of Research Safety," drs.illinois.edu, September 19, 2019. [Link]

-

Journal of Liquid Chromatography & Related Technologies, "Determination of azide impurity in sartans using reversed-phase HPLC with UV detection," tandfonline.com. [Link]

-

University of California, Berkeley, "Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety," ehs.berkeley.edu, July 14, 2017. [Link]

-

American Chemical Society, "Strategies for Safely Handling Industrial Azide Reactions: The Three Traps," pubs.acs.org, November 20, 2014. [Link]

-

Case Western Reserve University, "Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP)," case.edu, July 16, 2018. [Link]

-

University of Victoria, "Azides - UVIC," uvic.ca, May 18, 2022. [Link]

-

University College Dublin, "School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials," ucd.ie, April 1, 2018. [Link]

-

Karlsruhe Institute of Technology, "Research - Research interests - Azide," ioc.kit.edu, October 8, 2021. [Link]

-

University of Auckland, "Working with Potentially Explosive Chemicals/Reactions," auckland.ac.nz. [Link]

-

American Chemical Society, "Automated Synthesis for the Safe Production of Organic Azides from Primary Amines," pubs.acs.org, May 23, 2024. [Link]

-

Wiley-VCH, "Organic Azides: Synthesis and Applications," wiley-vch.de. [Link]

-

ResearchGate, "How to removed Sodium azide?," researchgate.net, August 11, 2025. [Link]

-

Organic Syntheses, "Working with Hazardous Chemicals," orgsyn.org, January 25, 2010. [Link]

-

Journal of Energetic Materials, "Quantitation of Azide and Lead in Lead Azide by Voltammetric Method," tandfonline.com. [Link]

-

Chemistry LibreTexts, "Sodium Azide," chem.libretexts.org, August 15, 2021. [Link]

-

PubMed, "New tests for the detection of azide," pubmed.ncbi.nlm.nih.gov, November 1972. [Link]

-

Chromatography Online, "Assay for ppm Levels of Azide in Drug Substances," chromatographyonline.com, March 27, 2026. [Link]

-

Royal Society of Chemistry, "Analytical Methods," pubs.rsc.org. [Link]

Sources

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 4. ucd.ie [ucd.ie]

- 5. catalogimages.wiley.com [catalogimages.wiley.com]

- 6. ehs.ucsb.edu [ehs.ucsb.edu]

- 7. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. uvic.ca [uvic.ca]

- 11. chemistry.unm.edu [chemistry.unm.edu]

- 12. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. artscimedia.case.edu [artscimedia.case.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. auckland.ac.nz [auckland.ac.nz]

Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate: A Bifunctional Hub for Orthogonal Click and Cross-Coupling Methodologies

As a Senior Application Scientist, I approach molecular design not merely as a sequence of chemical transformations, but as a highly orchestrated system of orthogonal reactivities. In complex drug development and materials science, the ability to selectively modify one part of a molecule without disturbing another is paramount. Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate (TBA-AMP-BF3) serves as an elite bifunctional reagent designed exactly for this purpose, bridging the robust reliability of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the precision of Suzuki-Miyaura cross-coupling.

This technical guide dissects the mechanistic causality, physical properties, and self-validating protocols required to harness this reagent effectively in advanced synthetic workflows.

Chemical Identity & The CAS Nomenclature Nuance

A critical point of confusion in chemical cataloging arises between the potassium and tetrabutylammonium (TBA) salts of 4-(azidomethyl)phenyl trifluoroborate.

While the potassium salt is formally registered under CAS RN 898544-50-8 [1][2], the TBA salt —which is the focus of advanced homogeneous catalysis—does not possess a universally assigned, distinct CAS number in public databases. Instead, it is tracked via its MDL number, MFCD28897151 [3][4], in specialty chemical libraries. This absence reflects its specialized role as an advanced, highly soluble organic intermediate rather than a bulk commodity chemical.

Table 1: Chemical Identity & Physical Properties

| Property | Value |

| Chemical Name | Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate |

| Potassium Salt CAS | 898544-50-8 |

| TBA Salt MDL No. | MFCD28897151 |

| Molecular Formula | C23H42BF3N4 |

| Key Functional Groups | Azide (-N3), Trifluoroborate (-BF3⁻) |

| Solubility Profile | Highly soluble in DCM, THF, CHCl3, MeCN |

Mechanistic Causality: The Tetrabutylammonium (TBA) Advantage

Why employ a TBA trifluoroborate instead of a standard boronic acid or a potassium trifluoroborate? The choice is rooted in strict mechanistic causality.

-

Overcoming Boroxine Formation: Traditional boronic acids easily dehydrate to form cyclic trimeric anhydrides (boroxines). This complicates reaction stoichiometry and purification[5]. Trifluoroborates are monomeric, air-stable, and moisture-stable, acting as "masked" boronic acids[6].

-

The Solubility Imperative: While potassium trifluoroborates are standard, their profound insolubility in non-polar organic solvents severely limits their utility in strictly anhydrous or homogeneous reaction environments[7]. By exchanging the potassium cation for a bulky, lipophilic tetrabutylammonium (TBA) counterion, the reagent becomes highly soluble in organic solvents like dichloromethane and chloroform[5].

-

Controlled Transmetalation: The -BF3 moiety is too stable to undergo direct transmetalation with palladium[6]. It requires slow, base-mediated hydrolysis to the active -B(OH)2 species in situ[6][8]. This "slow-release" mechanism maintains a low concentration of the active boron species, drastically reducing unwanted homocoupling side reactions and protodeboronation[5][6].

Table 2: Comparative Analysis of Boron Reagents in Cross-Coupling

| Reagent Type | Stability (Air/Moisture) | Solubility in Organics | Transmetalation Rate | Pre-activation Requirement |

| Boronic Acids | Low (Forms anhydrides) | Moderate | Fast | None |

| Potassium Trifluoroborates | High | Poor | Slow (Controlled) | Base/H2O (Hydrolysis) |

| TBA Trifluoroborates | High | Excellent | Slow (Controlled) | Base/H2O (Hydrolysis) |

Orthogonal Reactivity Pathways

The true power of TBA 4-(azidomethyl)phenyl trifluoroborate lies in its orthogonality. The azide group and the trifluoroborate group can be reacted independently, in either order, without interfering with one another.

Figure 1: Orthogonal dual-reactivity pathways of the TBA-trifluoroborate reagent.

Self-Validating Experimental Protocols

To ensure scientific integrity, every synthetic step must be treated as a self-validating system. The following protocols include built-in analytical checkpoints to confirm success before proceeding.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Selectively react the azide handle while preserving the trifluoroborate moiety.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve TBA 4-(azidomethyl)phenyl trifluoroborate (1.0 equiv) and the desired terminal alkyne (1.1 equiv) in a 1:1 mixture of tert-butanol and water (or pure DCM if utilizing an organic-soluble Cu catalyst).

-

Catalyst Activation: Add sodium ascorbate (0.2 equiv) followed by CuSO4·5H2O (0.1 equiv). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

Reaction: Stir at room temperature for 4–12 hours. The trifluoroborate group is completely inert to these conditions[9].

-

Workup: Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Validation Checkpoint: Analyze the crude product via IR spectroscopy. The complete disappearance of the strong azide stretching frequency at ~2100 cm⁻¹ validates the cycloaddition. Concurrently, ¹⁹F NMR (multiplet at ~ -140 ppm) must be used to confirm the absolute retention of the -BF3 moiety.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Couple the trifluoroborate handle with an aryl halide, utilizing the slow-release mechanism.

Figure 2: Suzuki-Miyaura catalytic cycle integrating TBA-trifluoroborate transmetalation.

Step-by-Step Methodology:

-

Preparation: Charge a Schlenk flask with the TBA trifluoroborate intermediate (1.1 equiv), an aryl bromide/iodide (1.0 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (3.0 equiv).

-

Solvent System: Add a degassed mixture of THF/H2O (10:1). The trace water is strictly required to hydrolyze the -BF3 group to the active boronic acid[6][8].

-

Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

-

Workup: Cool to room temperature, dilute with ethyl acetate, wash with water, and purify via silica gel chromatography.

-

Validation Checkpoint: Use TLC or LC-MS to confirm the total consumption of the aryl halide. If this protocol is performed before Protocol A, post-reaction IR spectroscopy must confirm the retention of the ~2100 cm⁻¹ azide stretch, proving the azide was not inadvertently reduced by the Pd(0) catalyst.

References

-

Fisher Scientific - CAS RN 898544-50-8 | Potassium 4-(azidomethyl)phenyl trifluoroborate. URL: [Link]

-

The Journal of Organic Chemistry (ACS Publications) - Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. URL:[Link]

-

Organic Letters (ACS Publications) - Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. URL:[Link]

-

Synthetic Methods in Drug Discovery (RSC Publishing) - Suzuki–Miyaura Coupling. URL: [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. CAS RN 898544-50-8 | Fisher Scientific [fishersci.be]

- 3. Combi-Blocks [combi-blocks.com]

- 4. Combi-Blocks [combi-blocks.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. books.rsc.org [books.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Bioconjugation and Late-Stage 18F-Radiolabeling via Potassium 4-(azidomethyl)phenyl trifluoroborate

Executive Summary

The development of targeted radiopharmaceuticals requires chemical linkers that can seamlessly bridge complex biology with rapid, high-yielding radiochemistry. Potassium 4-(azidomethyl)phenyl trifluoroborate (CAS: 898544-50-8) serves as a premier bifunctional prosthetic group designed for this exact purpose. By integrating an azide moiety for bioorthogonal bioconjugation and a stable trifluoroborate (–BF₃K) group for late-stage aqueous ¹⁸F-radiolabeling, this reagent eliminates the need for the complex, multi-step, anhydrous radiolabeling protocols traditionally required in Positron Emission Tomography (PET) tracer synthesis[1].

This guide provides a comprehensive, self-validating methodology for deploying this reagent, ensuring both structural integrity of the biomolecule and high specific activity of the final radiotracer.

Mechanistic Causality in Reagent Design

To achieve reproducible results, researchers must understand the chemical causality driving this bifunctional linker:

-

Bioorthogonal Targeting (The Azide Handle): The azidomethyl group undergoes highly regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes. This "click" reaction is insensitive to aqueous conditions and biological pH, allowing for the site-specific labeling of complex peptides or antibodies without cross-reacting with native amine or thiol residues[2].

-

Aqueous Radiochemistry (The Trifluoroborate Handle): Traditional ¹⁸F-labeling requires rigorous azeotropic drying of [¹⁸F]fluoride (often using Kryptofix 2.22) because water outcompetes fluoride as a nucleophile. The aryltrifluoroborate group circumvents this limitation entirely. Under acidic conditions, it undergoes a rapid isotopic exchange (¹⁸F for ¹⁹F) directly in aqueous media. Furthermore, the high bond dissociation energy of the B–F bond (>730 kJ/mol) ensures the resulting radiotracer is humorally stable in vivo, preventing the leaching of free [¹⁸F]fluoride into bone tissue[3].

Workflow and Pathway Visualization

The following diagrams illustrate the two-phase workflow and the underlying isotopic exchange mechanism.

Workflow for bioconjugation and late-stage 18F-radiolabeling using the trifluoroborate linker.

Mechanism of aqueous 18F-19F isotopic exchange on aryltrifluoroborates under acidic conditions.

Quantitative Reaction Parameters

The table below summarizes the critical parameters for both stages of the bioconjugation and radiolabeling workflow.

| Parameter | Phase 1: CuAAC Bioconjugation | Phase 2: ¹⁸F-Isotopic Exchange |

| Temperature | 20–25 °C (Room Temperature) | 80 °C |

| Reaction Time | 1–2 Hours | 15 Minutes |

| Solvent/Buffer | PBS (pH 7.4) / DMSO (9:1 ratio) | Pyridazine-HCl Buffer (pH 2.5) |

| Catalyst/Activator | Cu(I) stabilized by THPTA ligand | H⁺ (Acidic pH) |

| Typical Yield | >90% (Isolated Chemical Yield) | 20–40% (Radiochemical Yield) |

| Purification | Preparative RP-HPLC | C18 Solid Phase Extraction (SPE) |

Self-Validating Experimental Protocols

Protocol A: CuAAC Bioconjugation to an Alkyne-Bearing Peptide

This protocol ensures the site-specific attachment of the trifluoroborate group to a targeting peptide while preventing oxidative damage to sensitive amino acids.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve the alkyne-modified peptide (1.0 eq, ~2 mg) in 450 µL of 1X PBS (pH 7.4). Dissolve Potassium 4-(azidomethyl)phenyl trifluoroborate (1.5 eq) in 50 µL of anhydrous DMSO.

-

Catalyst Complexation (Critical Step): In a separate microcentrifuge tube, mix CuSO₄ (0.2 eq) with THPTA ligand (0.5 eq) in water.

-

Causality: Premixing the copper with the THPTA ligand ensures that Cu(II) is fully complexed before reduction. This prevents the generation of unliganded Cu(I), which can catalyze the formation of reactive oxygen species (ROS) and degrade sensitive residues (e.g., Methionine, Cysteine) on the peptide.

-

-

Reaction Assembly: Add the DMSO azide solution to the peptide solution. Next, add the pre-complexed CuSO₄/THPTA mixture.

-

Initiation & Validation: Add Sodium Ascorbate (2.0 eq) to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

-

Self-Validation: Observe the solution. A successful reduction is indicated by a color shift from pale blue to colorless or pale yellow.

-

-

Incubation: Agitate the mixture gently at room temperature for 1 hour.

-

Analytical Confirmation: Quench a 2 µL aliquot in 50% acetonitrile and analyze via LC-MS.

-

Self-Validation: The reaction is complete when the starting peptide mass is fully consumed, and a new peak appears corresponding to [Peptide Mass] + 186 Da (accounting for the addition of the linker minus the potassium counterion).

-

-

Purification: Purify the bioconjugate using preparative RP-HPLC. Lyophilize the collected fractions to yield a stable white powder.

Protocol B: Late-Stage ¹⁸F-Radiolabeling via Isotopic Exchange

This protocol leverages the unique properties of the trifluoroborate group to achieve rapid radiolabeling directly in aqueous media[4].

Step-by-Step Methodology:

-

Precursor Loading: Dissolve 25 nmol of the trifluoroborate-peptide conjugate (from Protocol A) in 10 µL of DMF in a V-vial.

-

Activity Addition: Add 100–500 MBq of cyclotron-produced [¹⁸F]fluoride directly in 10 µL of ¹⁸O-enriched target water. (No drying or Kryptofix 2.22 is required).

-

Acidic Activation (Critical Step): Add 10 µL of Pyridazine-HCl buffer (1 M, pH 2.5) to the vial.

-

Causality: The acidic environment protonates the trifluoroborate group, facilitating the departure of HF and generating the highly electrophilic Ar-BF₂ intermediate necessary to capture the[¹⁸F]fluoride isotope.

-

Self-Validation: Spot 0.5 µL onto pH indicator paper to confirm the pH is strictly between 2.0 and 3.0. If the pH is >3.0, the exchange will fail.

-

-

Heating: Seal the vial and heat at 80 °C for exactly 15 minutes.

-

Reaction Quenching: Remove from heat and immediately add 100 µL of 5% NH₄OH (or 1M NaOH) to neutralize the solution to pH 7.5.

-

Causality: Neutralization instantly halts the isotopic exchange and stabilizes the newly formed [¹⁸F]trifluoroborate complex, preventing reverse hydrolysis.

-

-

Purification: Load the neutralized mixture onto a pre-conditioned C18 Sep-Pak cartridge. Wash with 10 mL of sterile water to elute unreacted free [¹⁸F]fluoride. Elute the purified ¹⁸F-labeled peptide with 1 mL of 50% Ethanol/Saline.

-

Quality Control: Analyze the formulated product via Radio-HPLC to confirm a radiochemical purity (RCP) of >95%.

References

- "Click Chemistry Azide-Alkyne Cycloaddition", Organic-Chemistry.org.

- "One-step 18F-labeling and preclinical evaluation of prostate specific membrane antigen trifluoroborate probes for cancer imaging", SNM Journals.

- "18F-Labeled Peptides: The Future Is Bright", NIH PMC.

- "Toward [18F]-Labeled Aryltrifluoroborate Radiotracers: In Vivo Positron Emission Tomography Imaging of Stable Aryltrifluoroborate Clearance in Mice", ResearchGate.

Sources

Application and Protocol for Suzuki-Miyaura Cross-Coupling Reactions Utilizing Tetrabutylammonium Aryltrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry, for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] The synthesis of biaryl and heteroaryl motifs, prevalent in a vast array of therapeutic agents, heavily relies on this powerful transformation. Traditionally, arylboronic acids have been the workhorse nucleophiles in these reactions. However, their inherent instability, propensity for protodeboronation, and tendency to form boroxines can lead to challenges in stoichiometry and reproducibility.[2][3]

This application note details the use of tetrabutylammonium aryltrifluoroborates as a superior class of nucleophilic partners in the Suzuki-Miyaura cross-coupling. These salts offer significant advantages over their boronic acid counterparts, including enhanced stability, ease of handling, and improved solubility in organic solvents.[4][5] We will delve into the mechanistic nuances of this reaction, provide detailed, field-proven protocols, and offer insights to empower researchers in drug discovery and development to leverage this robust methodology for the efficient synthesis of complex molecular architectures.

The Advantage of Tetrabutylammonium Aryltrifluoroborates

Potassium aryltrifluoroborates were first introduced as stable and easy-to-handle alternatives to boronic acids.[4] Building upon this, tetrabutylammonium (TBA) aryltrifluoroborates offer the additional benefit of enhanced solubility in common organic solvents, which can be advantageous for certain reaction conditions.

Key Advantages:

-